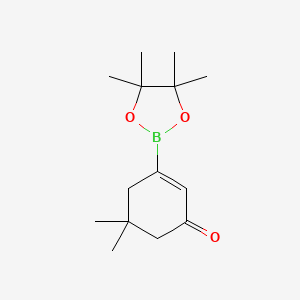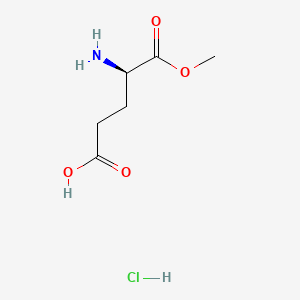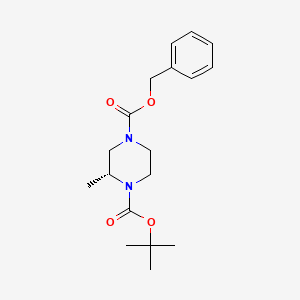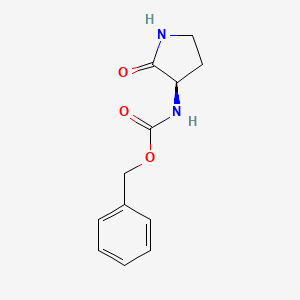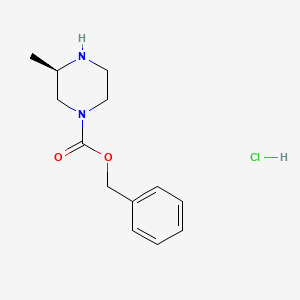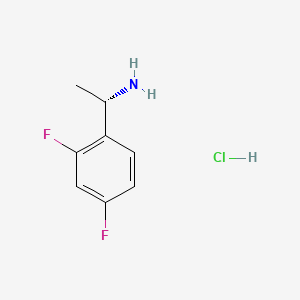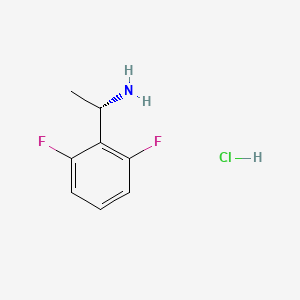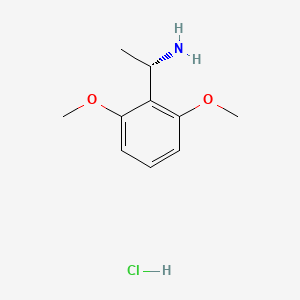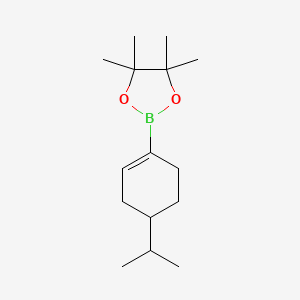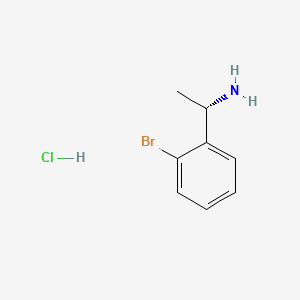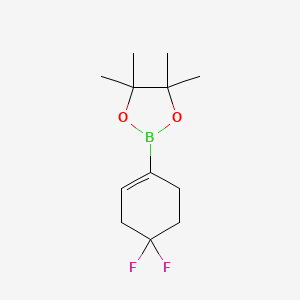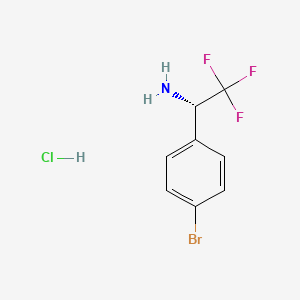
4-溴-6-(甲硫基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6-(methylthio)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a bromine atom at position 4 and a methylthio group at position 6. Pyrimidine derivatives are widely recognized for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
科学研究应用
4-Bromo-6-(methylthio)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Research: Used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Agrochemicals: Employed in the development of pesticides and herbicides.
Materials Science: Utilized in the synthesis of organic semiconductors and other advanced materials.
作用机制
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
For instance, some pyrimidine derivatives have been shown to inhibit key enzymes or receptors, thereby disrupting the normal functioning of cells .
Biochemical Pathways
For example, they can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s molecular weight (20508 g/mol) and its chemical formula (C5H5BrN2S) are known .
Result of Action
Pyrimidine derivatives have been shown to exhibit various biological effects, including neuroprotective and anti-inflammatory properties .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of chemical compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(methylthio)pyrimidine typically involves the bromination of 6-(methylthio)pyrimidine. One common method is the reaction of 6-(methylthio)pyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods: Industrial production of 4-Bromo-6-(methylthio)pyrimidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can optimize reaction conditions and minimize the formation of by-products .
化学反应分析
Types of Reactions: 4-Bromo-6-(methylthio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it to a methyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium phosphate or cesium carbonate.
Major Products Formed:
- Substituted pyrimidines with various functional groups at position 4.
- Sulfoxides and sulfones from oxidation of the methylthio group.
- Biaryl compounds from Suzuki-Miyaura coupling reactions .
相似化合物的比较
4-Chloro-6-(methylthio)pyrimidine: Similar structure but with a chlorine atom instead of bromine.
4-Bromo-6-(ethylthio)pyrimidine: Similar structure but with an ethylthio group instead of methylthio.
6-(Methylthio)pyrimidine: Lacks the bromine atom at position 4.
Uniqueness: 4-Bromo-6-(methylthio)pyrimidine is unique due to the combination of the bromine atom and methylthio group, which imparts distinct reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
4-bromo-6-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXVKIMKTGWGSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858671 |
Source


|
| Record name | 4-Bromo-6-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-45-6 |
Source


|
| Record name | 4-Bromo-6-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
